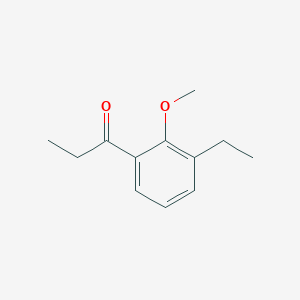
N-methyl-L-alanine Allyl Ester Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-L-alanine Allyl Ester Hydrochloride is a chemical compound that belongs to the class of amino acid derivatives It is commonly used in organic synthesis and peptide synthesis due to its versatile reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-methyl-L-alanine Allyl Ester Hydrochloride can be synthesized through the esterification of N-methyl-L-alanine with allyl alcohol in the presence of a suitable acid catalyst. The reaction typically involves the use of hydrochloric acid to form the hydrochloride salt of the ester. The reaction is carried out under mild conditions, often at room temperature, to ensure high yields and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired ester.
Analyse Des Réactions Chimiques
Types of Reactions
N-methyl-L-alanine Allyl Ester Hydrochloride undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Applications De Recherche Scientifique
N-methyl-L-alanine Allyl Ester Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and bioactive peptides.
Industry: The ester is employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-methyl-L-alanine Allyl Ester Hydrochloride involves its interaction with various molecular targets In peptide synthesis, the ester group facilitates the formation of peptide bonds through nucleophilic attack by amino groupsThe hydrochloride salt enhances the solubility and stability of the compound in aqueous solutions .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Alanine Methyl Ester Hydrochloride: Similar in structure but with a methyl ester group instead of an allyl ester group.
N-methyl-L-alanine Methyl Ester Hydrochloride: Similar but with a methyl ester group.
L-Alanine Ethyl Ester Hydrochloride: Similar but with an ethyl ester group.
Uniqueness
N-methyl-L-alanine Allyl Ester Hydrochloride is unique due to its allyl ester group, which provides additional reactivity and versatility in chemical synthesis. The presence of the N-methyl group also influences its reactivity and interaction with other molecules, making it distinct from other similar compounds .
Propriétés
Formule moléculaire |
C7H14ClNO2 |
|---|---|
Poids moléculaire |
179.64 g/mol |
Nom IUPAC |
prop-2-enyl (2S)-2-(methylamino)propanoate;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c1-4-5-10-7(9)6(2)8-3;/h4,6,8H,1,5H2,2-3H3;1H/t6-;/m0./s1 |
Clé InChI |
KONKDICOWGQSHV-RGMNGODLSA-N |
SMILES isomérique |
C[C@@H](C(=O)OCC=C)NC.Cl |
SMILES canonique |
CC(C(=O)OCC=C)NC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![((2S,4R,5R)-4-(Benzoyloxy)-5-(5-isobutyramido-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)tetrahydrofuran-2-YL)methyl benzoate](/img/structure/B14060539.png)
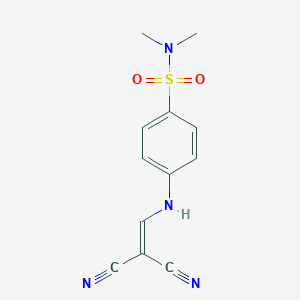
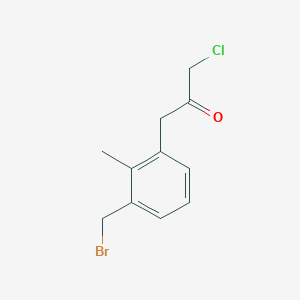


![7-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B14060574.png)
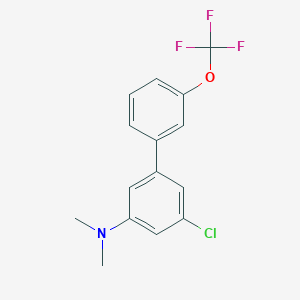

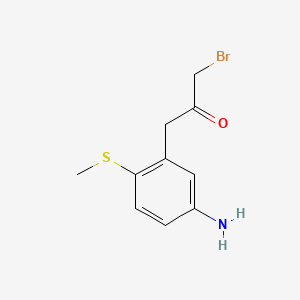
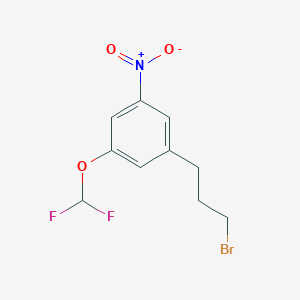
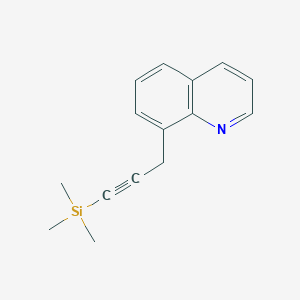
![L-Prolinamide, 3,3'-[2,4-hexadiyne-1,6-diylbis[oxy[(1S,2R)-2,3-dihydro-1H-indene-2,1-diyl]]]bis[N-methyl-L-alanyl-(2S)-2-cyclohexylglycyl-](/img/structure/B14060623.png)
![[4-Chloro-3-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14060628.png)
